Ethyl 4-(6-benzodioxane)thiazole-2-carboxylate
Description
Ethyl 4-(6-benzodioxane)thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a benzodioxane moiety and an ester group at the 2-position. The ester group at the 2-position is a common functional handle for further derivatization, such as hydrolysis to carboxylic acids or coupling with amines to form amides .
Properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-2-17-14(16)13-15-10(8-20-13)9-3-4-11-12(7-9)19-6-5-18-11/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYUFDYTYRHMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(6-benzodioxane)thiazole-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
This compound is synthesized through various chemical reactions involving thiazole and benzodioxane moieties. The synthetic pathways often include the formation of the thiazole ring followed by esterification with ethyl 2-carboxylate derivatives. The structural features of this compound contribute significantly to its biological activity, particularly its ability to interact with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. Its mechanism involves disruption of bacterial cell division and integrity, leading to cell death .
- Anticancer Properties : this compound has demonstrated potent antiproliferative effects against several cancer cell lines. For instance, it showed a notable reduction in viability of MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value indicating strong cytotoxicity while sparing normal cells, thus suggesting a favorable therapeutic index .
- Antiviral Activity : Preliminary studies indicate that this compound may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated. Its potential as an antiviral agent is being explored in the context of diseases such as hepatitis .
Structure-Activity Relationship (SAR)
The SAR studies on this compound reveal that modifications to the benzodioxane and thiazole rings can significantly impact its biological activity. Key findings include:
- Substituent Effects : Variations in substituents on the benzodioxane ring have been shown to enhance antibacterial and anticancer activities. For example, introducing electron-withdrawing groups increases potency against bacterial strains .
- Ring Modifications : Alterations in the thiazole structure can also lead to improved efficacy against cancer cell lines, highlighting the importance of electronic and steric factors in drug design .
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50/EC50 Values | References |
|---|---|---|---|
| Antibacterial | MRSA | 5 µg/mL | |
| Antibacterial | ESBL E. coli | >100 µg/mL | |
| Anticancer | MDA-MB-231 | 0.126 µM | |
| Antiviral | Hepatitis B Virus | TBD |
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's effectiveness against various Gram-positive bacteria. Results indicated that this compound inhibited bacterial growth significantly, especially against MRSA strains, leading researchers to suggest its potential use in treating resistant infections .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that this compound selectively induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing safer anticancer therapies .
- In Vivo Studies : Preliminary animal studies have begun to assess the pharmacokinetics and safety profiles of this compound, showing promising results that warrant further investigation into its therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
Ethyl 4-(6-benzodioxane)thiazole-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its thiazole structure is associated with various biological activities, including anti-inflammatory and antimicrobial properties. Research indicates that compounds with thiazole derivatives can interact with biological targets such as enzymes and receptors, making them valuable in drug development .
Case Studies:
- Anti-inflammatory Activity: Studies have shown that thiazole derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This compound has been synthesized and tested in vitro for its ability to reduce inflammation markers in cell cultures.
- Antimicrobial Properties: The compound has also been evaluated for antimicrobial activity against various pathogens, demonstrating effectiveness comparable to established antibiotics .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Suzuki-Miyaura Coupling: This reaction can be utilized to form biaryl compounds by coupling with boronic acids, enhancing the compound's utility in synthesizing complex organic molecules.
- Esterification Reactions: The carboxylic acid group can be modified through esterification, allowing the creation of derivatives with tailored properties for specific applications .
Material Science
Organic Electronics:
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Its stability and photophysical properties can be optimized for use in electronic devices, contributing to advancements in display technologies .
Polymer Chemistry:
this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research into polymer composites containing this compound indicates improved performance characteristics, making it valuable for industrial applications .
Analytical Applications
The compound is also used in analytical chemistry as a standard reference material for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques are essential for characterizing new compounds and confirming their structures during synthesis.
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy in ) may enhance solubility and π-π interactions, while electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability and lipophilicity.
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) achieve higher yields (76%) and purity (>95%) compared to traditional reflux methods.
Stability and Reactivity
- Ester Hydrolysis : Ethyl thiazole-2-carboxylates are prone to hydrolysis under basic conditions. For example, Ethyl 4-(2,4-dimethoxyphenyl)-thiazole-2-carboxylate undergoes rapid decarboxylation post-hydrolysis, yielding unstable intermediates . This suggests similar stability challenges for the benzodioxane analog.
- Functionalization : The ester group in these compounds is a versatile handle. For instance, Ethyl 4-(4-pyridinyl)thiazole-2-carboxylate is hydrolyzed to carboxylic acids for further coupling with amines , a strategy applicable to the benzodioxane derivative.
Preparation Methods
Synthesis of the 1,4-Benzodioxane Moiety
The 1,4-benzodioxane scaffold is a crucial pharmacophore in many biologically active molecules. The preparation of chiral 1,4-benzodioxane derivatives, especially substituted at the 2-position, is well-established and involves the following key steps:
Starting Material and Resolution: The synthesis often starts from racemic 1,4-benzodioxane-2-carboxylic acid. Enantiomeric resolution is performed using diastereomeric salt formation with chiral amines such as p-methyl or p-nitro substituted 1-phenylethylamine enantiomers to obtain enantiopure acids.
Esterification: The carboxylic acid is converted into methyl or ethyl esters (e.g., methyl 1,4-benzodioxan-2-carboxylate) by standard esterification methods, often involving acidic hydrolysis or direct esterification under acidic conditions with co-solvents like acetone to maintain enantiomeric purity.
Weinreb Amide Formation and Methyl Ketone Synthesis: The enantiopure acid is transformed into Weinreb amides, which serve as versatile intermediates. Subsequent treatment with methylmagnesium chloride (MeMgCl) yields methyl ketones, which are essential for further functionalization.
Chiral Purity Maintenance: Throughout these steps, careful monitoring by chiral HPLC and spectroscopic methods (NMR, IR) is critical to avoid racemization, especially during hydrolysis and amide formation.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Resolution of racemic acid | p-methyl/p-nitro 1-phenylethylamine salts | Enantiopure (S)-1,4-benzodioxane-2-carboxylic acid | Essential for biological activity |
| Esterification | Aqueous HCl (10%) in acetone, reflux 18 h | (S)-Methyl 1,4-benzodioxan-2-carboxylate | Avoids racemization |
| Weinreb amide formation | CDI, N,O-dimethylhydroxylamine hydrochloride | Weinreb amide intermediate | Precursor to ketone |
| Methyl ketone synthesis | MeMgCl, THF, 0 °C | (S)-Methyl ketone derivative | Key intermediate for coupling |
This synthetic route is supported by detailed analytical data confirming high enantiomeric excess (>99%) and structural integrity.
Construction of the Thiazole-2-carboxylate Core
The thiazole ring is typically synthesized via cyclization reactions involving α-bromoketones and thioamide or thiooxamate derivatives. Key steps include:
α-Bromoketone Preparation: Starting from ketones, α-bromination is performed using N-bromosuccinimide (NBS) or similar brominating agents to afford α-bromoketones.
Thiazole Ring Formation: The α-bromoketones react with ethyl thiooxamate or thiosemicarbazide derivatives under reflux in suitable solvents (e.g., chloroform) with phosphorus pentasulfide or other cyclization agents to form thiazole-2-carboxylic acid ethyl esters.
Functional Group Transformations: Subsequent hydrolysis, acylation, or coupling reactions are employed to introduce substituents or linkers necessary for the target molecule.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| α-Bromoketone synthesis | NBS, solvent (e.g., CHCl3) | α-Bromoketone | Precursor for thiazole ring |
| Thiazole ring cyclization | Ethyl thiooxamate, P2S5, reflux | Thiazole-2-carboxylate ester | Key heterocyclic core |
| Hydrolysis and modifications | LiOH/MeOH aqueous, acylation agents | Functionalized thiazole derivatives | Tailored for biological activity |
This methodology aligns with recent advances in thiazole carboxylate synthesis for bioactive compound development.
Coupling of the Benzodioxane and Thiazole Units
The final assembly of Ethyl 4-(6-benzodioxane)thiazole-2-carboxylate involves coupling the prepared benzodioxane derivative with the thiazole carboxylate moiety:
Acylation Reactions: The thiazole-2-carboxylic acid or its activated derivatives (e.g., acid chlorides formed by oxalyl chloride and DMF catalysis) are reacted with amines or alcohols derived from the benzodioxane fragment to form amide or ester bonds.
Use of Coupling Agents: Carbodiimides (e.g., EDC, DCC) or other coupling reagents can be employed to facilitate bond formation under mild conditions, preserving stereochemistry.
Purification and Characterization: The final product is purified by chromatographic techniques and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Acid chloride formation | Oxalyl chloride, DMF catalyst | Activated thiazole acid chloride | Enables efficient coupling |
| Coupling with benzodioxane | Amines/alcohols, coupling agents (EDC/DCC) | This compound | Final target molecule |
Analytical and Synthetic Considerations
Chiral Integrity: Maintaining the stereochemistry of the benzodioxane moiety is critical due to its impact on biological activity. Acidic hydrolysis conditions are preferred over basic to avoid racemization.
Reaction Monitoring: Use of chiral HPLC, NMR spectroscopy, and IR spectroscopy at each step ensures the desired enantiopurity and structural fidelity.
Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent equivalents are optimized to maximize yield and minimize side reactions.
Scalability: The described methods allow for scale-up, given the robustness of the esterification, amide formation, and cyclization steps.
Summary Table of Preparation Steps
| Synthesis Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Benzodioxane acid resolution | Chiral amines (p-methyl/p-nitro 1-phenylethylamine) | Obtain enantiopure acid | (S)-1,4-benzodioxane-2-carboxylic acid |
| 2. Esterification | Aqueous HCl (10%), acetone, reflux | Convert acid to ester | (S)-Methyl or ethyl ester |
| 3. Weinreb amide formation | CDI, N,O-dimethylhydroxylamine hydrochloride | Intermediate for ketone synthesis | Weinreb amide |
| 4. Methyl ketone synthesis | MeMgCl, THF, 0 °C | Introduce ketone functionality | (S)-Methyl ketone derivative |
| 5. α-Bromoketone synthesis | NBS, solvent | Prepare α-bromoketone precursor | α-Bromoketone |
| 6. Thiazole ring cyclization | Ethyl thiooxamate, P2S5, reflux | Form thiazole ring | Thiazole-2-carboxylate ester |
| 7. Acid chloride formation | Oxalyl chloride, DMF catalyst | Activate acid for coupling | Acid chloride |
| 8. Coupling reaction | Amines/alcohols, coupling agents (EDC/DCC) | Link benzodioxane and thiazole units | This compound |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-(6-benzodioxane)thiazole-2-carboxylate and its derivatives?
- Methodological Answer : A typical synthesis involves condensation reactions between thiourea derivatives and α-bromoesters under basic conditions. For example, ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate analogs are synthesized via refluxing thiourea with ethyl bromoacetate in ethanol, followed by purification via recrystallization . Modifications to the benzodioxane moiety may require coupling reactions using substituted benzaldehydes under acidic reflux conditions .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for identifying substituents on the thiazole and benzodioxane rings. For instance, H NMR peaks at δ 7.91–7.60 ppm (aromatic protons) and δ 4.51 ppm (ester CH) confirm ring substitution patterns .
- X-ray Crystallography : Programs like SHELXL (SHELX system) refine crystal structures to determine bond lengths, angles, and stereochemistry. ORTEP-3 can visualize molecular geometry .
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Use glacial acetic acid as a catalyst in condensation reactions to enhance reaction rates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography or recrystallization from ethanol removes byproducts .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in crystallographic and spectroscopic data?
- Methodological Answer : Ring puckering coordinates (amplitude , phase ) quantify deviations from planarity in the benzodioxane or thiazole rings. For example, Cremer-Pople parameters derived from X-ray data can validate NMR-derived torsion angles, resolving conflicts between observed and calculated chemical shifts .
Q. What strategies address low solubility challenges in NMR characterization?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to enhance solubility in deuterated solvents .
- High-Field NMR : Use 400–600 MHz spectrometers with cryoprobes to improve signal-to-noise ratios for dilute samples .
Q. How can structure-activity relationship (SAR) studies guide functionalization for biological activity?
- Methodological Answer :
- Substituent Variation : Replace the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity. For example, fluorinated analogs (e.g., 2-chloro-6-fluorophenyl derivatives) show enhanced binding to target proteins .
- Biological Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines after functionalizing the thiazole ring with electron-withdrawing groups .
Q. How should researchers interpret conflicting data from XRD and mass spectrometry?
- Methodological Answer : Cross-validate using complementary techniques:
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 658.9) .
- Density Functional Theory (DFT) : Compare calculated XRD parameters (bond lengths, angles) with experimental data to identify systematic errors .
Q. What retrosynthetic approaches are feasible for derivative synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
